molecular formula C14H12F3NO3S B2425075 4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone CAS No. 861212-06-8

4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone

Cat. No.: B2425075
CAS No.: 861212-06-8
M. Wt: 331.31
InChI Key: XPSQTCLKSZHWPD-UHFFFAOYSA-N
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Description

4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridinone core substituted with methyl groups and a trifluoromethylphenylsulfonyl group

Scientific Research Applications

4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, many organic compounds are flammable, and those containing fluorine can be particularly reactive. Proper handling and storage would be essential to ensure safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone typically involves multiple steps, starting with the preparation of the pyridinone core. One common method involves the reaction of 4,6-dimethyl-2-pyridone with a sulfonyl chloride derivative of 3-(trifluoromethyl)phenyl. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different pyridinone derivatives.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-pyridone: The core structure without the sulfonyl and trifluoromethyl groups.

    3-(trifluoromethyl)phenylsulfonyl chloride: A precursor used in the synthesis of the compound.

    Other trifluoromethyl-substituted pyridinones: Compounds with similar structures but different substituents.

Uniqueness

4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone is unique due to the combination of its trifluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3S/c1-8-6-9(2)18-13(19)12(8)22(20,21)11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSQTCLKSZHWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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